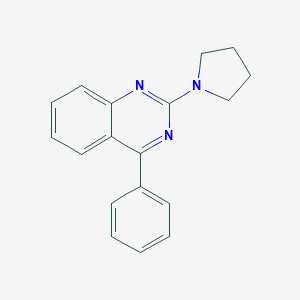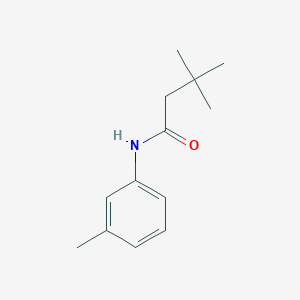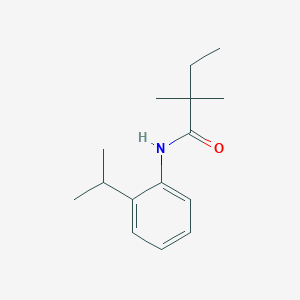
4-Phenyl-2-(pyrrolidin-1-yl)quinazoline
Descripción general
Descripción
4-Phenyl-2-(pyrrolidin-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a phenyl group at the 4-position and a pyrrolidinyl group at the 2-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Quinazolinone derivatives, a class of compounds to which 4-phenyl-2-(pyrrolidin-1-yl)quinazoline belongs, have been found to exhibit broad-spectrum antimicrobial activity . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .
Mode of Action
Related quinazolinone derivatives have been found to interact with their targets in a way that inhibits biofilm formation inPseudomonas aeruginosa . They decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together .
Biochemical Pathways
Related quinazolinone derivatives have been shown to impede the twitching motility ofPseudomonas aeruginosa cells, a trait that augments the cells’ pathogenicity and invasion potential .
Result of Action
Related quinazolinone derivatives have been found to inhibit biofilm formation and decrease other virulence factors inPseudomonas aeruginosa without affecting bacterial growth . This suggests that they may have a promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .
Análisis Bioquímico
Biochemical Properties
Quinazoline derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the specific structural features of 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline.
Cellular Effects
Quinazoline derivatives have been reported to have broad-spectrum antimicrobial activity and can inhibit biofilm formation in Pseudomonas aeruginosa . These effects could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that quinazoline derivatives can inhibit the formation of beta-hematin . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the Niementowski synthesis, which involves the reaction of anthranilic acid with formamide to yield 2-aminobenzamide.
Substitution at the 4-Position: The phenyl group can be introduced at the 4-position through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Introduction of Pyrrolidinyl Group: The pyrrolidinyl group can be introduced at the 2-position through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-2-(pyrrolidin-1-yl)quinazoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties and potential as a therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinazoline: Lacks the pyrrolidinyl group, which may result in different biological activities.
4-(2-(Pyrrolidin-1-yl)ethoxy)quinazoline: Similar structure but with an ethoxy linker, which may affect its pharmacokinetic properties.
2-(Pyrrolidin-1-yl)quinazoline: Lacks the phenyl group, which may influence its binding affinity to molecular targets.
Uniqueness
4-Phenyl-2-(pyrrolidin-1-yl)quinazoline is unique due to the presence of both the phenyl and pyrrolidinyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
4-phenyl-2-pyrrolidin-1-ylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-2-8-14(9-3-1)17-15-10-4-5-11-16(15)19-18(20-17)21-12-6-7-13-21/h1-5,8-11H,6-7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAXOTHFRQJSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B411763.png)

![2-(4-bromophenyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B411765.png)











